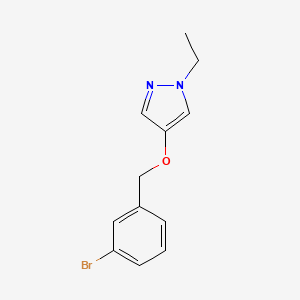

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole

Description

Propriétés

IUPAC Name |

4-[(3-bromophenyl)methoxy]-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-2-15-8-12(7-14-15)16-9-10-4-3-5-11(13)6-10/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVHDQZLUAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl alcohol and 1-ethyl-1H-pyrazole.

Reaction Conditions: The 3-bromobenzyl alcohol is converted to 3-bromobenzyl bromide using phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Coupling Reaction: The 3-bromobenzyl bromide is then reacted with 1-ethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired product, this compound.

Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyloxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds, expanding its utility in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals. The compound's bromine atom enhances its reactivity, facilitating various chemical transformations such as:

- Substitution Reactions : The bromine can be replaced with other nucleophiles (amines, thiols) to create derivatives with different properties.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds, expanding its utility in complex molecule synthesis.

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer properties. The compound's ability to interact with specific enzymes or receptors suggests it may modulate biological pathways relevant to disease treatment .

Case Study Example : A study highlighted the synthesis of tri-substituted pyrazole derivatives for anti-cancer applications, where similar compounds demonstrated significant cytotoxicity against various cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, ongoing research aims to evaluate this compound as a therapeutic agent. Its mechanism of action is believed to involve interactions with molecular targets like enzymes or receptors implicated in disease pathways. The compound's structural features may enhance binding affinity and specificity, potentially leading to novel treatments for conditions such as cancer or bacterial infections .

Mécanisme D'action

The mechanism of action of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzyloxy group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the target and application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural and Chemical Properties

The table below compares 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole with four structurally related pyrazole derivatives:

Key Observations:

- Substituent Position and Reactivity: The 3-bromobenzyloxy group in the target compound introduces steric bulk and electronic effects distinct from para-substituted analogs (e.g., 4-(4-Bromophenoxy)-1H-pyrazole). The meta-bromine may reduce symmetry, affecting crystallization and solubility .

Crystallographic and Physicochemical Data

- Dihedral Angles : In 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring forms a 74.91° angle with the chlorophenyl ring, influencing packing and solubility . The target compound's benzyloxy group may adopt similar conformations.

- Solubility : Bromine's electronegativity and the benzyloxy group's hydrophobicity likely reduce aqueous solubility compared to hydroxyl or aldehyde-containing derivatives .

Activité Biologique

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1770047-01-2

The synthesis of this compound typically involves the reaction of 3-bromobenzyl alcohol with ethyl hydrazinecarboxylate, followed by cyclization to form the pyrazole ring. The process can be optimized using various solvents and catalysts to improve yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of inflammatory mediators and promotes cancer cell death .

Study 1: Antitumor Activity

In a preclinical study, this compound was evaluated for its antitumor activity against human lung cancer cells. The results showed a significant reduction in tumor growth and increased apoptosis compared to control groups. The compound was administered at varying concentrations, revealing a dose-dependent response.

Study 2: Inhibition of COX Enzymes

A separate investigation focused on the compound's role as a COX inhibitor. The study reported that this compound effectively inhibited COX-II activity, leading to decreased prostaglandin synthesis. This mechanism is crucial for its anti-inflammatory and potential analgesic effects .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole?

Answer:

The synthesis typically involves multi-step protocols:

Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole ring .

Bromobenzyloxy Substitution : Alkylation or nucleophilic substitution using 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group .

Ethyl Group Introduction : Ethylation via alkylation with ethyl halides or Mitsunobu reactions .

Key Techniques :

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) .

- Monitoring : TLC with UV visualization .

Advanced: How can reaction conditions be optimized to improve yields in pyrazole functionalization?

Answer:

Optimization strategies include:

- Temperature Control : Slow warming (e.g., 0°C → 50°C) to minimize side reactions during azide incorporation .

- Catalyst Screening : Use of trifluoroacetic acid (TFA) for protonation in azide reactions, enhancing electrophilicity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) improve solubility of intermediates .

Case Study : A 96% yield was achieved for ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate using TFA and azido(trimethyl)silane in CH₂Cl₂ .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., benzyloxy protons at δ 5.14 ppm; pyrazole CH at δ 7.74 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1681 cm⁻¹, azide stretch at 2129 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 349/351 [M⁺]) .

Advanced: How can X-ray crystallography resolve ambiguities in pyrazole derivative structures?

Answer:

- Data Collection : Use high-resolution synchrotron or CCD detectors (e.g., Bruker SMART APEX) for accurate diffraction data .

- Refinement Software : SHELXL for small-molecule refinement; analyze dihedral angles between pyrazole and aryl rings (e.g., 74.91° for chlorophenyl vs. bromophenyl groups) .

- Validation : Check for disorder using PLATON; refine H-atoms with riding models .

Basic: What are common biological screening protocols for pyrazole derivatives?

Answer:

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines .

- Antimicrobial Screening : Disk diffusion assays for bacterial/fungal inhibition .

- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) .

Advanced: How to address contradictory bioactivity data in structurally similar pyrazoles?

Answer:

- SAR Analysis : Compare substituent effects (e.g., 4-bromo vs. 4-chloro groups on antiproliferative activity) .

- Metabolic Stability : Assess via microsomal incubation (e.g., CYP450 enzymes) to identify rapid degradation .

- Crystallographic Evidence : Correlate bioactivity with conformational flexibility (e.g., planarity of pyrazole rings) .

Basic: How to troubleshoot impurities in final products?

Answer:

- Chromatographic Resolution : Use reverse-phase HPLC with acetonitrile/water gradients .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .

- Deuterated Solvents : Confirm purity via ¹H NMR in CDCl₃; detect residual protons (e.g., δ 1.33 ppm for ethyl CH₃) .

Advanced: What computational methods predict reactivity in pyrazole synthesis?

Answer:

- DFT Calculations : Gaussian 09 to model transition states (e.g., cyclization energy barriers) .

- Reaction Pathway Mapping : Use IRC analysis in Gaussian to verify mechanistic steps .

- Solvent Effects : COSMO-RS to simulate solvent polarity impacts on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.